
Isophrymarol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophrymarol acetate is an organic compound with the chemical formula C12H14O3. It is a colorless to pale yellow liquid with an aromatic flavor . This compound is part of the ester family, which are known for their pleasant odors and are often used in fragrances and flavorings .
準備方法
Isophrymarol acetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The general reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In industrial settings, the reaction conditions are carefully controlled to favor the production of the ester. The resultant ester and water are then separated by distillation due to their difference in boiling points .
化学反応の分析
Isophrymarol acetate, like other esters, can undergo various chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into its corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the organic group R’ of an ester with the organic group of an alcohol. This is typically catalyzed by acids or bases.
科学的研究の応用
Isophrymarol acetate has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its aromatic properties make it useful in the study of olfactory receptors.
Medicine: Esters like this compound are often explored for their potential therapeutic properties.
作用機序
The mechanism by which isophrymarol acetate exerts its effects is primarily through its interaction with olfactory receptors due to its aromatic properties. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid, which can then participate in various metabolic pathways .
類似化合物との比較
Isophrymarol acetate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl acetate: Used in coatings, inks, and adhesives.
This compound is unique due to its specific aromatic properties and its applications in both scientific research and industry.
特性
分子式 |
C25H26O11 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
[3-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C25H26O11/c1-12(26)36-25-9-31-21(13-5-16-17(33-10-32-16)6-15(13)27-2)14(25)8-30-24(25)20-18(28-3)7-19-22(23(20)29-4)35-11-34-19/h5-7,14,21,24H,8-11H2,1-4H3 |
InChIキー |
SHBXMLHCUQHOOK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC12COC(C1COC2C3=C(C=C4C(=C3OC)OCO4)OC)C5=CC6=C(C=C5OC)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





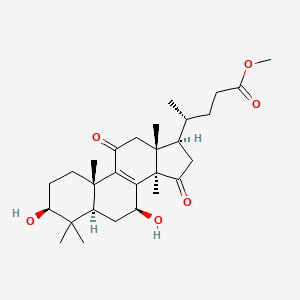

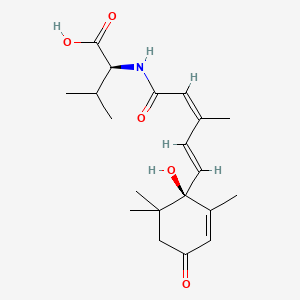
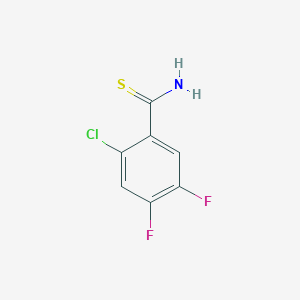

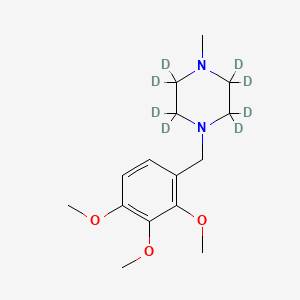
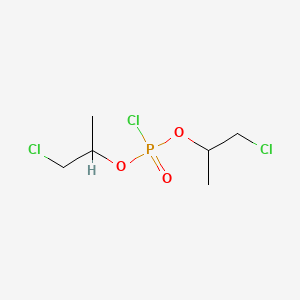
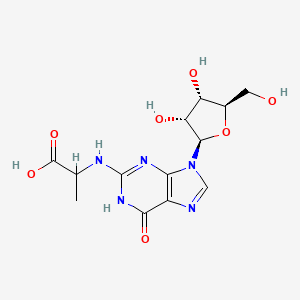
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
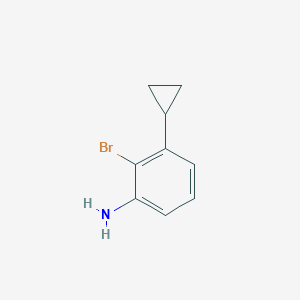
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)
